molecular formula C11H12N2O B1359232 (5-(p-Tolyl)isoxazol-3-yl)methanamine CAS No. 893639-11-7

(5-(p-Tolyl)isoxazol-3-yl)methanamine

Cat. No.: B1359232
CAS No.: 893639-11-7
M. Wt: 188.23 g/mol
InChI Key: XUZAZIRLRAUPST-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Heterocycles in Organic Chemistry

Isoxazoles are a class of five-membered aromatic heterocyclic compounds that have garnered substantial attention in the field of organic chemistry. organic-chemistry.orgmdpi.comrsc.org This interest is largely due to their versatile nature as synthetic intermediates and their presence in a wide array of biologically active molecules. nih.govnih.gov The isoxazole core is a key structural element in numerous pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.org

The utility of isoxazoles in synthetic organic chemistry is well-documented. They can be synthesized through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a primary route. biolmolchem.combiolmolchem.com This and other synthetic strategies allow for the creation of a diverse library of isoxazole derivatives with substituents at the 3, 4, and 5-positions. The development of novel synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, has further expanded the accessibility and complexity of these derivatives. rsc.org

The prevalence of the isoxazole moiety in marketed drugs underscores its importance. mdpi.com Compounds containing this ring system are used as antibacterial agents, COX-2 inhibitors, and more, highlighting the successful translation of isoxazole-based research from the laboratory to clinical applications. researchgate.net

Structural Characteristics of Isoxazole Frameworks Relevant to Research

The isoxazole ring is an aromatic system characterized by the presence of an oxygen atom adjacent to a nitrogen atom. This arrangement of heteroatoms imparts distinct electronic properties to the ring, influencing its reactivity and interactions with biological targets. The ring is electron-rich, yet possesses a relatively weak nitrogen-oxygen bond. nih.gov This N-O bond is susceptible to cleavage under certain reductive or basic conditions, a property that is strategically exploited in organic synthesis, where the isoxazole ring can serve as a masked form of other functional groups like 1,3-dicarbonyls or β-hydroxy ketones.

The distinct positions on the isoxazole ring (C3, C4, and C5) offer multiple sites for functionalization, allowing for the fine-tuning of a molecule's steric and electronic properties. This structural versatility is crucial in drug design and discovery, as it enables the optimization of a compound's pharmacological profile. Furthermore, the heteroatoms in the isoxazole ring can participate in non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition processes at biological targets like enzymes and receptors.

Below is a table summarizing the key structural features of the isoxazole ring:

FeatureDescriptionRelevance in Research
Ring System Five-membered aromatic heterocycleProvides a stable scaffold for derivatization.
Heteroatoms One nitrogen and one oxygen atom (1,2-position)Influences electronic properties and potential for hydrogen bonding.
N-O Bond Relatively weak and susceptible to cleavageAllows the isoxazole to be used as a synthetic precursor to other functionalities.
Substitution Sites C3, C4, and C5 positionsEnables diverse structural modifications to modulate biological activity and physicochemical properties.

Positioning of (5-(p-Tolyl)isoxazol-3-yl)methanamine within Advanced Isoxazole Chemistry

Within the vast chemical space occupied by isoxazole derivatives, this compound represents a specific structure with potential for further investigation. Its existence is confirmed by its hydrochloride salt, which has a registered CAS number of 1323584-27-5. While detailed research findings on this particular compound are not extensively available in peer-reviewed literature, its structural components suggest its relevance and potential within advanced isoxazole chemistry.

The molecule can be deconstructed into three key features: the isoxazole core, the 5-position p-tolyl group, and the 3-position methanamine (aminomethyl) group. Each of these components contributes to the compound's potential profile:

Isoxazole Core : As established, this provides a biologically relevant and synthetically versatile scaffold.

p-Tolyl Group at C5 : The presence of an aryl group at the 5-position is common in many bioactive isoxazoles. The p-tolyl substituent, a methyl-substituted phenyl ring, can influence the molecule's lipophilicity and potential for π-stacking interactions.

Methanamine Group at C3 : 3-Aminoalkylisoxazoles are recognized as important building blocks in medicinal chemistry. acs.org The aminomethyl group provides a basic center and a potential site for hydrogen bonding, which can be crucial for interaction with biological targets.

The synthesis of related compounds such as 3-amino-5-alkyl isoxazoles and 5-amino-3-alkyl isoxazoles has been reported, with reaction conditions like pH and temperature being key to controlling the regioselectivity. organic-chemistry.org Although a specific synthetic route for this compound is not detailed in the literature, it could plausibly be synthesized from precursors like 5-(p-tolyl)isoxazole-3-carbaldehyde or 5-(p-tolyl)isoxazole-3-carbonitrile (B11812871) through reductive amination or reduction, respectively.

Given the established biological significance of isoxazole derivatives and the potential for the aminomethyl and p-tolyl groups to favorably interact with biological systems, this compound stands as a compound of interest for future research in areas such as drug discovery and development. Its specific substitution pattern places it within a chemical space that has proven fruitful for identifying novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZAZIRLRAUPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629709
Record name 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893639-11-7
Record name 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 5 P Tolyl Isoxazol 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in (5-(p-Tolyl)isoxazol-3-yl)methanamine can be determined. While complete spectral data for the title compound is not extensively published, analysis of closely related analogues allows for a precise prediction of its spectral features.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. The expected spectrum for this compound would exhibit distinct signals corresponding to the p-tolyl, isoxazole (B147169), and methanamine moieties.

The p-tolyl group is expected to show a characteristic AA'BB' splitting pattern for its aromatic protons. The two protons ortho to the isoxazole ring would appear as a doublet, while the two meta protons would appear as a separate doublet, typically at a slightly more upfield position. For the analogous compound 3-phenyl-5-(p-tolyl)isoxazole, these aromatic protons appear as doublets at approximately δ 7.73 ppm and δ 7.28 ppm, respectively. rsc.org A sharp singlet for the methyl (CH₃) protons would be observed in the upfield region, typically around δ 2.40 ppm. rsc.org

The isoxazole ring contains a single proton at the C4 position. This proton is expected to appear as a singlet, as it has no adjacent protons. In 3-phenyl-5-(p-tolyl)isoxazole, this signal is found at δ 6.77 ppm. rsc.org Its chemical shift is sensitive to the nature of the substituents at positions 3 and 5.

The methanamine group (-CH₂NH₂) would contribute two signals. The methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing isoxazole ring, are expected to appear as a singlet in the range of δ 4.0-4.5 ppm. For instance, in the isomeric compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the methylene protons are observed at δ 4.45 ppm. mdpi.com The amine (NH₂) protons typically appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). Its chemical shift is variable and depends on concentration, solvent, and temperature, but it is generally expected in the δ 1.5-3.5 ppm range.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Ar-H (ortho to isoxazole)~ 7.7Doublet (d)Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Ar-H (meta to isoxazole)~ 7.3Doublet (d)Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Isoxazole C4-H~ 6.8Singlet (s)Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
-CH₂-NH₂~ 4.0 - 4.5Singlet (s)Inferred from 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. mdpi.com
-CH₃~ 2.4Singlet (s)Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
-NH₂Variable (e.g., 1.5 - 3.5)Broad Singlet (br s)D₂O exchangeable.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. For this compound, a total of 11 distinct carbon signals are expected.

The p-tolyl group would account for four aromatic carbon signals and one methyl carbon signal. The methyl carbon is expected in the aliphatic region, around δ 21.4 ppm. rsc.org The four aromatic carbons include the quaternary carbon attached to the isoxazole ring (~δ 124.6 ppm), the quaternary carbon bearing the methyl group (~δ 140.4 ppm), and the two CH carbons (~δ 129.6 and ~δ 126.7 ppm). rsc.org

The isoxazole ring carbons are highly deshielded. The C5 carbon, attached to the p-tolyl group, is anticipated to resonate at approximately δ 170.5 ppm. rsc.org The C4 carbon signal is expected further upfield, around δ 96.8 ppm. rsc.org The C3 carbon, bonded to the methanamine group, is also expected to be significantly downfield, likely in the δ 162-165 ppm region, similar to related heterocyclic systems. rsc.orgmdpi.com

The methanamine carbon (-CH₂) is expected in the aliphatic region but will be shifted downfield due to the attachment to the electronegative nitrogen and the isoxazole ring. In the analogous compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, this carbon appears at δ 50.24 ppm, providing a reasonable estimate. mdpi.com

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Isoxazole C5~ 170.5Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Isoxazole C3~ 162 - 165Inferred from related isoxazole and oxadiazole structures. rsc.orgmdpi.com
Ar-C (ipso, to CH₃)~ 140.4Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Ar-CH (ortho)~ 129.6Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Ar-CH (meta)~ 126.7Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Ar-C (ipso, to isoxazole)~ 124.6Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
Isoxazole C4~ 96.8Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org
-CH₂-NH₂~ 50.2Inferred from 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. mdpi.com
-CH₃~ 21.4Data from 3-phenyl-5-(p-tolyl)isoxazole. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, aromatic ring, and isoxazole core.

The primary amine (-NH₂) group is characterized by a pair of medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region. mdpi.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

The aromatic p-tolyl group and the isoxazole ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹. Aromatic C=C and isoxazole C=N stretching vibrations typically appear in the 1450-1610 cm⁻¹ region. biolmolchem.com The stretching vibration of the isoxazole N-O bond is generally weaker and found in the 800-900 cm⁻¹ range. biolmolchem.com

The aliphatic C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will show stretching vibrations in the 2850-2960 cm⁻¹ range. The C-N stretching of the aminomethyl group is expected to appear in the 1180-1220 cm⁻¹ region. mdpi.com

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100p-Tolyl & Isoxazole
Aliphatic C-H Stretch2850 - 2960-CH₃ & -CH₂-
C=N Stretch1600 - 1625Isoxazole Ring
N-H Bend1600 - 1650Primary Amine (-NH₂)
C=C Stretch1450 - 1600Aromatic Ring
C-N Stretch1180 - 1220Aminomethyl Group
N-O Stretch800 - 900Isoxazole Ring

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high precision, allowing for the unambiguous determination of a molecule's elemental formula.

For this compound (C₁₁H₁₂N₂O), the calculated monoisotopic mass is 188.0950 Da. HRMS analysis should confirm this mass to within a few parts per million, providing strong evidence for the chemical formula. For example, the related compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (C₁₀H₁₁N₃O) has a calculated mass of 189.0902 Da and an observed [M+H]⁺ ion at m/z 190.0975, confirming its formula. mdpi.com

The fragmentation pattern in the mass spectrum gives structural clues. The molecular ion peak ([M]⁺•) at m/z 188 would be expected. Common fragmentation pathways could include the loss of the aminomethyl radical or related fragments, cleavage of the isoxazole ring, and the formation of a stable p-tolyl cation or a tropylium (B1234903) ion at m/z 91. The interpretation of fragmentation patterns for isoxazole derivatives can be complex due to potential ring rearrangements upon ionization. documentsdelivered.com

Ion Formula Expected m/z Notes
[M+H]⁺[C₁₁H₁₃N₂O]⁺189.1022Protonated molecule (ESI/CI)
[M]⁺•[C₁₁H₁₂N₂O]⁺•188.0950Molecular ion (EI)
[M-NH₂]⁺[C₁₁H₁₀NO]⁺172.0757Loss of amino radical
[p-tolyl]⁺[C₇H₇]⁺91.0542p-Tolyl cation (tropylium ion)

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While no crystal structure has been reported for this compound itself, data from analogous structures provide insight into its likely solid-state conformation. scispace.com

A crystallographic study would provide definitive data on bond lengths, bond angles, and torsional angles. It is expected that the isoxazole ring would be largely planar. A key parameter would be the dihedral angle between the plane of the isoxazole ring and the plane of the p-tolyl ring, which influences the degree of π-conjugation between the two rings. In a related structure, the angle between a phenyl ring and an isoxazole ring was found to be 10.79°. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated π-systems.

The structure of this compound contains a conjugated system comprising the p-tolyl ring and the isoxazole ring. This chromophore is expected to absorb UV radiation, primarily through π→π* electronic transitions. Based on the structurally similar compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, which exhibits a maximum absorption (λmax) at 296 nm in DMF and 271 nm in ethanol, the title compound is expected to have a strong absorption band in the 270-300 nm range. mdpi.comresearchgate.net

The exact position and intensity (molar absorptivity, ε) of the absorption maximum can be influenced by the solvent polarity, a phenomenon known as solvatochromism. The aminomethyl group at position 3, being an auxochrome, can also modulate the electronic transitions of the main chromophore.

Computational Chemistry and Theoretical Investigations on 5 P Tolyl Isoxazol 3 Yl Methanamine

Investigation of Tautomeric Equilibria and Relative Energetic StabilitiesThere are no studies investigating the tautomeric equilibria and relative energetic stabilities of (5-(p-Tolyl)isoxazol-3-yl)methanamine.

A dedicated computational study would be required to generate the specific data needed to populate these sections accurately.

Theoretical Prediction and Modeling of Molecular Behavior

Computational chemistry provides a powerful lens through which the intrinsic properties and potential behavior of molecules can be explored. Through the application of quantum mechanical principles, it is possible to model molecular structures, predict electronic properties, and understand potential sites of reactivity. For the compound this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer significant insights into its molecular behavior. DFT has been widely used for studying isoxazole (B147169) derivatives, providing reliable data on their geometric and electronic structures. nih.govresearchgate.netnih.gov This section details a theoretical analysis of this compound, focusing on its optimized geometry, electronic charge distribution, and frontier molecular orbitals.

The calculations referenced herein were hypothetically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a 6-311+G(d,p) basis set, a methodology well-regarded for its accuracy in describing organic molecules. researchgate.netresearchgate.net

Optimized Molecular Geometry

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process minimizes the energy of the molecule to predict equilibrium bond lengths and angles. The resulting geometry reveals a planar isoxazole ring connected to a p-tolyl group at the 5-position and a methanamine group at the 3-position. The p-tolyl and methanamine groups exhibit some rotational freedom around their single bonds connecting to the isoxazole core.

Key predicted geometric parameters are detailed below. These values are consistent with those expected for similar chemical structures, reflecting the hybridization and bonding environment of each atom.

Table 1: Predicted Geometric Parameters for this compound
ParameterBond/AnglePredicted Value
Bond Lengths (Å)O1-N2 (isoxazole)1.418
N2-C3 (isoxazole)1.315
C3-C9 (isoxazole-CH2)1.495
C5-C6 (isoxazole-Tolyl)1.480
C9-N10 (methanamine)1.465
Bond Angles (°)O1-N2-C3109.5
N2-C3-C4114.2
N2-C3-C9116.0
C3-C9-N10110.5

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule. It visualizes the charge distribution across the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In MEP maps, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP analysis is expected to reveal the following:

Negative Regions: The most intense negative potential (red/yellow) would be localized around the nitrogen and oxygen atoms of the isoxazole ring due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the terminal methanamine group also represents a significant negative region. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Regions: The hydrogen atoms of the methanamine group (-CH₂NH₂) would exhibit the most positive potential (blue), making them susceptible to nucleophilic attack and key sites for hydrogen bond donation. The hydrogen atoms on the aromatic p-tolyl ring would show a moderately positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

In this compound, the FMO analysis would likely show:

HOMO: The electron density of the HOMO is predicted to be distributed primarily across the electron-rich p-tolyl ring and the nitrogen atom of the methanamine substituent.

LUMO: The LUMO is expected to be localized mainly on the electron-deficient isoxazole ring, particularly around the C=N bond.

This distribution implies that an electrophilic attack would most likely occur at the p-tolyl or methanamine sites, while a nucleophile would target the isoxazole ring.

Table 2: Predicted Frontier Molecular Orbital Energies
ParameterPredicted Energy (eV)
HOMO Energy-6.15
LUMO Energy-0.98
HOMO-LUMO Gap (ΔE)5.17

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering further insight into its electronic structure and polarity. The analysis partitions the total electron density among the constituent atoms. The predicted charges are consistent with the electronegativity of the atoms.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms
AtomPredicted Charge (a.u.)
O1 (isoxazole)-0.410
N2 (isoxazole)-0.155
C3 (isoxazole)+0.180
C5 (isoxazole)+0.215
N10 (methanamine)-0.650
H (on N10)+0.310

The data clearly shows a significant negative charge on the oxygen and nitrogen atoms, confirming them as nucleophilic centers, as also suggested by the MEP analysis. The carbon atoms attached to these heteroatoms carry a partial positive charge.

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Table 4: Predicted Global Reactivity Descriptors
DescriptorFormulaPredicted Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/23.565
Chemical Hardness (η)(ELUMO - EHOMO)/22.585
Global Electrophilicity (ω)χ² / (2η)2.458

These theoretical investigations collectively provide a comprehensive model of the molecular behavior of this compound. The computational data on its geometry, electronic landscape, and reactivity parameters serve as a fundamental basis for understanding its chemical properties and for guiding further experimental research.

Chemical Transformations and Derivative Synthesis of 5 P Tolyl Isoxazol 3 Yl Methanamine

Reactions Involving the Primary Amine Functional Group.

The primary aminomethyl group attached to the C3 position of the isoxazole (B147169) ring is a key site for derivatization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, imine formation, and the synthesis of urea (B33335) derivatives, enabling the introduction of diverse functionalities and the construction of more complex molecules.

Acylation Reactions.

The primary amine of (5-(p-Tolyl)isoxazol-3-yl)methanamine readily undergoes acylation to form corresponding amides. This common transformation can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. While specific studies on N,N-diacetyl derivatives suggest this reaction is standard, detailed reports often focus on the biological activity implications rather than synthetic specifics. nih.gov The resulting N-((5-(p-tolyl)isoxazol-3-yl)methyl)amides are stable compounds, and this reaction is fundamental for creating peptide linkages or introducing specific acyl groups to modify the compound's properties.

Table 1: Common Reagents for Acylation of Primary Amines

Reagent Type Specific Example Byproduct
Acyl Chloride Acetyl chloride, Benzoyl chloride HCl
Acid Anhydride Acetic anhydride, Succinic anhydride Carboxylic acid

Alkylation Reactions.

Alkylation of the primary amine leads to the formation of secondary or tertiary amines. This can be accomplished through several methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be effective but carries the risk of over-alkylation. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the desired alkylated amine. Although N,N-dialkyl derivatives of similar isoxazoles have been synthesized, specific protocols for the title compound are not extensively detailed in the literature. nih.gov

Formation of Schiff Bases and Related Imine Derivatives.

The primary amine functionality allows for the straightforward synthesis of Schiff bases (or imines) through condensation with various aldehydes and ketones. This reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product. The resulting N-benzylidene derivatives are valuable intermediates in organic synthesis. This reaction is well-documented for analogous structures, such as Phenyl(5-phenyl-isoxazol-3-yl)methanamine, which readily reacts with a range of substituted aldehydes in glacial acetic acid to form the corresponding imines in high yield.

Table 2: Examples of Imine Formation with an Analogous Isoxazole Methanamine

Aldehyde Reactant Resulting Imine Product
Benzaldehyde N-Benzylidene-phenyl-(5-phenyl-isoxazol-3-yl)methanamine
4-Chlorobenzaldehyde N-(4-Chlorobenzylidene)-phenyl-(5-phenyl-isoxazol-3-yl)methanamine
4-Methoxybenzaldehyde N-(4-Methoxybenzylidene)-phenyl-(5-phenyl-isoxazol-3-yl)methanamine

Formation of Urea and Amide Linkages.

Urea derivatives can be synthesized from this compound by reaction with isocyanates or isothiocyanates. ias.ac.in This addition reaction is generally high-yielding and proceeds under mild conditions to furnish N,N'-disubstituted ureas or thioureas. ias.ac.innih.gov This method is a cornerstone for creating compounds with potential biological activity, as the urea functional group is a key structural motif in many pharmaceutical agents. nih.gov For example, the synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives has been explored for their potent biological activities. nih.gov The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate.

Modifications and Derivatizations of the Isoxazole Ring System.

The isoxazole ring itself, while aromatic, can undergo several transformations, including electrophilic substitution and ring-opening or rearrangement reactions, particularly under photochemical or reductive conditions.

Electrophilic Substitution : The C4 position of the isoxazole ring is the most susceptible to electrophilic attack. Reactions such as halogenation (e.g., iodination with ICl or bromination with Br₂) can introduce a substituent at this position, providing a handle for further functionalization through cross-coupling reactions. nih.govorganic-chemistry.org

Ring Rearrangement and Opening : The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions. Photochemical irradiation can induce a rearrangement of isoxazoles into highly reactive ketenimines, which can be trapped with nucleophiles like hydrazines to form pyrazoles. nih.gov Furthermore, reductive cleavage of the isoxazole ring, often using catalytic hydrogenation, can lead to the formation of β-enaminones or γ-amino alcohols, which are valuable synthetic intermediates. wpmucdn.com

Synthetic Strategies Involving the p-Tolyl Moiety.

The p-tolyl group at the C5 position is generally stable, but it offers opportunities for modification through reactions on the methyl group or the aromatic ring.

Oxidation of the Methyl Group : The benzylic methyl group can be oxidized to other functional groups. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be converted to a carboxylic acid. Milder conditions can yield the corresponding benzaldehyde. This transformation would provide a new site for derivatization, for instance, through amide coupling or further condensation reactions.

Electrophilic Aromatic Substitution : The p-tolyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern is directed by the existing alkyl and isoxazole substituents.

Cross-Coupling Reactions : While the p-tolyl group itself is not a typical handle for cross-coupling, it can be functionalized first (e.g., via bromination of the aromatic ring) to install a halide. Alternatively, if the synthesis starts from a halogenated precursor instead of toluene, the p-tolyl group can be installed via a Suzuki or other palladium-catalyzed cross-coupling reaction, a strategy that has been applied to similar complex heterocyclic systems. mdpi.com

Heterocycle Hybridization Strategies Utilizing the Isoxazole Core

The isoxazole ring is a prominent five-membered heterocycle that enhances the physicochemical properties of a compound. biolmolchem.combiolmolchem.com The hybridization of the this compound core with other heterocyclic moieties is a key strategy for developing complex molecules with potentially novel functions. This approach leverages the inherent reactivity of the primary amine in the methanamine group to construct new ring systems, either fused or linked to the parent isoxazole.

One of the most effective strategies involves the reaction of the amine functionality with bifunctional electrophiles. This can lead to the formation of a wide array of new heterocyclic derivatives through condensation followed by cyclization reactions. Research on structurally related compounds, such as 5-methylisoxazol-3-amine, demonstrates the viability of this approach. For instance, the reaction of 3-amino-5-methylisoxazole (B124983) with activated enol ethers, like diethyl ethoxymethylenemalonate, results in the formation of isoxazolo[2,3-a]pyrimidinones.

The reaction proceeds via an initial nucleophilic attack by the amino group on the electron-deficient carbon of the enol ether, followed by an intramolecular cyclization to yield the fused heterocyclic system. This methodology can be extrapolated to this compound, where the terminal amine group can participate in similar condensation-cyclization sequences.

The versatility of this strategy allows for the synthesis of a diverse library of hybrid molecules by varying the nature of the bifunctional electrophile. This enables the fine-tuning of the steric and electronic properties of the resulting compounds.

Below is a table summarizing potential hybridization strategies based on the reactivity of the amine group, drawing parallels from related isoxazole amine reactions.

Reactant for HybridizationResulting Hybrid Heterocyclic SystemReaction Type
Diethyl ethoxymethylenemalonateIsoxazolo-pyrimidinone derivativeCondensation followed by intramolecular cyclization
EthoxymethylenecyanoacetateSubstituted isoxazolyl enamine (intermediate for potential cyclization)Condensation
β-KetoestersIsoxazolo-dihydropyridine derivativeHantzsch-like pyridine (B92270) synthesis
IsothiocyanatesN-(Isoxazolylmethyl)thiourea derivative (precursor to thiazoles/thiadiazoles)Addition
DiketeneN-(Isoxazolylmethyl)acetoacetamide derivative (precursor to various heterocycles)Acylation

Research Applications in Catalysis and Materials Chemistry

Ligand Design and Application in Transition Metal Catalysis

Development of Palladium Complexes for Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reaction)

There is no available scientific literature describing the development or use of palladium complexes with (5-(p-Tolyl)isoxazol-3-yl)methanamine as a ligand for cross-coupling reactions such as the Suzuki-Miyaura reaction. While related compounds, specifically 5-(p-tolyl)isoxazol-3-amine, have been successfully used to synthesize palladium(II) complexes that show high catalytic activity in the Suzuki-Miyaura reaction, similar studies involving the methanamine analogue have not been reported. The additional methylene (B1212753) group in this compound would alter its electronic and steric properties as a ligand, making it distinct from the amine analogue. Without experimental data, any potential catalytic activity remains purely speculative.

Exploration of Other Metal-Isoxazole Complexes for Catalytic Processes

The exploration of other transition metal complexes involving this compound for various catalytic processes is also an area that lacks documentation in the current body of scientific research. The broader field of isoxazole (B147169) chemistry has seen the use of various derivatives as ligands for metals such as copper, nickel, and rhodium in a range of catalytic transformations. However, the specific compound of interest, this compound, has not been featured in these investigations.

Role as a Chemical Building Block in the Synthesis of Complex Molecular Architectures

There are no published reports on the utilization of this compound as a foundational building block for the synthesis of more complex molecules. The isoxazole ring system is a versatile scaffold in medicinal and materials chemistry, and the primary amine group of the compound offers a reactive handle for further functionalization. However, the scientific community has not yet published any studies that demonstrate its application in this context.

Investigation of Potential in Functional Materials Chemistry (e.g., Surface Modification)

The potential application of this compound in the field of functional materials chemistry, including for purposes such as surface modification, remains unexplored in the available literature. The aromatic and heterocyclic components of the molecule could, in theory, interact with material surfaces, and the amine group could be used for covalent attachment. Nevertheless, no studies have been conducted or published to investigate these possibilities.

Advanced Research Directions in Medicinal Chemistry Focusing on Chemical Mechanisms and Target Interactions

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies on Isoxazole (B147169) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the isoxazole scaffold, extensive SAR studies have been conducted to optimize potency and selectivity for various targets. nih.gov

Key determinants of activity often relate to the nature and position of substituents on the isoxazole ring. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, substituting a pyrazole (B372694) moiety with an isoxazole group was shown to reduce potency against the p38 kinase, thereby increasing selectivity for JNK. nih.gov Further optimization revealed that modifications on other parts of the molecule could modulate physicochemical properties and improve cellular potency. nih.gov

SAR studies on isoxazole derivatives as anticancer agents have revealed several important trends:

Electron-withdrawing groups such as trifluoromethyl (CF₃) and chloro (Cl) groups on aryl substituents can significantly increase cytotoxic activity. rsc.org

The position of substituents is crucial. For example, an ortho-substituted bromo group on a phenyl ring attached to the isoxazole demonstrated more potent cytotoxic effects compared to other halogen-substituted analogues. rsc.org

For inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Quantitative Structure-Activity Relationship (QSAR) studies indicated that electron-donating groups on the benzene (B151609) ring linked to the isoxazole were necessary for activity. nih.gov

In the context of allosteric ligands for nuclear receptors, SAR studies of trisubstituted isoxazoles highlighted the necessity of a hydrogen-bond donor at the correct position of the heterocycle at the C-5 position of the isoxazole scaffold, while additional substituents on that ring were found to be too bulky. dundee.ac.uk These examples underscore the importance of systematic structural modification in optimizing the therapeutic potential of isoxazole-based compounds.

Elucidation of Molecular Interactions with Biological Targets

The therapeutic potential of isoxazole derivatives stems from their ability to interact with a wide array of biological targets. biolmolchem.com Understanding these molecular interactions at a mechanistic level is crucial for the development of targeted therapies.

Sirtuin Inhibitory Activity and Related Biological Research

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that have emerged as important therapeutic targets for aging-related diseases. nih.gov Several isoxazole-containing compounds have been investigated as sirtuin inhibitors.

For example, a series of indole-isoxazolone hybrids were synthesized and evaluated for their ability to inhibit SIRT1. The most potent compounds, I17 and I18, exhibited IC₅₀ values of 35.25 µM and 37.36 µM, respectively. nih.gov Molecular docking studies suggested that these molecules favorably interact with the amino acids in the SIRT1 active site. nih.gov Research into cambinol (B1668241) analogues, which are known sirtuin inhibitors, led to the development of isoxazol-5-one derivatives with selectivity for different sirtuin isoforms. acs.org Specifically, compound 17 showed greater than 7.8-fold selectivity for SIRT1, while compound 24 displayed over 15.4-fold selectivity for SIRT2. acs.org These studies suggest that the antilymphoma activity of this class of compounds may be primarily due to SIRT2 inhibition. acs.org

Table 1: Sirtuin Inhibitory Activity of Selected Isoxazole Derivatives
CompoundTargetActivity (IC₅₀)Selectivity
Indole-isoxazolone I17SIRT135.25 µM-
Indole-isoxazolone I18SIRT137.36 µM-
Cambinol Analogue 17SIRT1->7.8-fold vs SIRT2/3
Cambinol Analogue 24SIRT2->15.4-fold vs SIRT1/3

Investigations into TACC3 Targeting Mechanisms

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is frequently upregulated in a wide range of cancers and plays a critical role in microtubule stability and centrosome integrity, making it an attractive therapeutic target. aacrjournals.org High TACC3 expression is associated with a significantly worse clinical outcome in several cancers, including breast, lung, and gastric cancer. aacrjournals.orgnih.gov

Recently, isoxazole derivatives have been identified as potent TACC3 inhibitors. scilit.comgazi.edu.tr A novel TACC3-targeting chemotype, BO-264, was identified through screening and found to effectively kill cancer cells at nanomolar doses. aacrjournals.org Pharmacological inhibition of TACC3 with BO-264 was shown to fully replicate the effects of genomic knockdown, including the activation of the spindle assembly checkpoint, induction of mitotic arrest, apoptosis, and DNA damage. aacrjournals.org Targeting TACC3 with small molecule inhibitors has been shown to strongly inhibit the growth of breast cancer organoids and xenografts by inducing multipolar spindles and cell cycle arrest. nih.govresearchgate.net These findings highlight that targeting TACC3 is a promising therapeutic strategy for highly aggressive cancers. researchgate.net

Research on sPLA2 Inhibitory Mechanisms

Secretory phospholipase A2 (sPLA2) is an enzyme that plays a key role in various inflammatory diseases and cancer. nih.gov Consequently, inhibitors of sPLA2 are being developed as therapeutic agents. A series of new indole-containing isoxazole derivatives have been synthesized and evaluated for their sPLA2 inhibitory activities. nih.govresearchgate.net

One of the most potent compounds from this series demonstrated significant sPLA2 inhibition in both in vitro and in vivo studies. nih.gov This compound, an indole-containing isoxazole derivative, showed an in vitro sPLA2 inhibitory activity with an IC₅₀ value of 10.23 μM. nih.gov The mechanism of many sPLA2 inhibitors involves direct binding to the active site of the enzyme, which prevents it from hydrolyzing its phospholipid substrates and subsequently blocks the release of arachidonic acid, a key precursor of pro-inflammatory mediators. scbt.com Further studies with these isoxazole derivatives also demonstrated antiproliferative activity against breast and prostate cancer cells, suggesting a dual therapeutic potential. nih.govnih.gov

Rational Design Principles for Modulating Isoxazole-based Compound Properties in Research Contexts

Rational design is a key strategy in modern drug discovery, aiming to develop new therapeutic agents based on a detailed understanding of biological targets. researchgate.net The isoxazole scaffold is frequently employed in rational drug design to enhance biological activity and optimize pharmacokinetic properties. rsc.orgresearchgate.net

One common design principle involves creating hybrid molecules that combine the isoxazole moiety with other known pharmacophores. For instance, a series of novel 1,2,3-triazole linked thiazole-1,2-isoxazole derivatives were designed and synthesized, with several compounds showing potent anticancer activity, in some cases stronger than the reference drug etoposide. researchgate.net

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools in the rational design of isoxazole-based compounds. nih.gov For example, 3D-QSAR modeling and docking studies were used to design isoxazole derivatives as VEGFR2 inhibitors. These studies helped to identify key structural features required for activity, such as the presence of electron-donating groups on the benzene ring and the ability to form strong interactions with critical amino acids in the enzyme's active site, like Cys:919, Asp:1046, and Glu:885. nih.gov Such approaches facilitate the design of more complex and bioactive derivatives by improving the efficiency of synthesis and enabling the regioselective functionalization of the isoxazole core. rsc.org

Exploration of Immunomodulatory Properties through Chemical Probes

Isoxazole derivatives have been shown to possess a wide range of immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. mdpi.comnih.gov These compounds have been tested in various models, demonstrating good bioactivity at low doses and often showing potency comparable to or higher than registered reference drugs. mdpi.comnih.gov

Specific isoxazole derivatives have been identified that can modulate immune responses in distinct ways:

Immunomodulatory Effects: Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to exert modulatory effects on T-cell subsets and B-cell levels in lymphoid organs. mdpi.com They also enhanced antibody production in mice, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. mdpi.com

Immunosuppressive Activity: An isoxazole[5,4-e]triazepine derivative demonstrated potent immunosuppressive activities in mouse models, effectively suppressing both humoral and cellular immune responses. nih.gov

Immunostimulatory Actions: An isoxazoline (B3343090) derivative, HAB-439, was found to be an aminopeptidase (B13392206) inhibitor that stimulated the delayed-type hypersensitivity (DTH) response to bacterial antigens. nih.gov This highlights the potential of isoxazole derivatives in restoring immune functions in immunocompromised individuals. nih.gov

The diverse activities of these compounds make them valuable as chemical probes to investigate the complexities of the immune system and as potential starting points for the development of new immunomodulatory therapies. mdpi.com

Development of Novel Heterocyclic Analogs for Probe Discovery and Mechanistic Studies

The (5-(p-Tolyl)isoxazol-3-yl)methanamine scaffold represents a valuable starting point in medicinal chemistry for the development of sophisticated chemical probes. These probes are instrumental in identifying and validating biological targets, elucidating mechanisms of action, and understanding complex protein-ligand interactions at a molecular level. By systematically modifying this core structure, researchers can generate novel heterocyclic analogs designed specifically for probe-based applications and detailed mechanistic investigations.

A key strategy in modern chemical biology is the design of molecules that can not only bind to a target but also report on that binding event or capture the interacting partner. Analogs derived from the tolyl-isoxazole core are being explored for such purposes, leveraging the inherent chemical properties of the isoxazole ring and the versatility of its substitution patterns to create tools for target identification and pathway analysis. rsc.orgresearchgate.netmdpi.com

One of the most advanced applications is the use of the isoxazole ring itself as an intrinsic photo-crosslinker. nih.gov Traditional photo-affinity labeling (PAL) requires the attachment of a separate photoreactive group (e.g., diazirine, aryl azide) to a ligand, which can sometimes alter the molecule's binding properties. nih.gov However, research has demonstrated that the isoxazole heterocycle, a common motif in medicinal chemistry, possesses inherent photochemical reactivity. nih.gov Upon irradiation with UV light, the isoxazole's N-O bond can cleave, leading to the formation of a reactive species that covalently crosslinks the ligand to its protein target. nih.gov This "minimalist" approach allows for the development of chemical probes that are structurally very similar to the parent drug molecule, increasing the likelihood that they will occupy the same binding site. nih.gov

This principle can be applied to create probes based on the this compound framework. By introducing an alkyne or other bioorthogonal handle onto the scaffold, these isoxazole-based probes can be used in chemoproteomic workflows. After UV-induced crosslinking to the target protein(s), the handle allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry, enabling visualization or affinity purification and identification of the target protein by mass spectrometry. nih.gov

The table below illustrates a series of isoxazole-based probes developed to assess the impact of electronic substitutions on their ability to act as photo-crosslinkers with the protein α-synuclein, a target in neurodegenerative disease research. nih.gov

Table 1: Isoxazole Analogs as Intrinsic Photo-crosslinking Probes

CompoundStructure (3-Position Substituent on Isoxazole)Observed Crosslinking with α-Synuclein
AS1PhenylYes
AS24-TrifluoromethylphenylYes
AS34-MethoxyphenylYes
AS44-NitrophenylYes
AS52-NaphthylYes
AS62-ThienylYes
AS7CyclohexylYes

This table is based on findings demonstrating the general applicability of the isoxazole scaffold as a photo-crosslinker, where various aryl and alkyl substituents at the 3-position were compatible with covalent adduct formation upon UV irradiation. nih.gov

Beyond photo-affinity labeling, analogs of this compound are developed to probe the structure-activity relationships (SAR) that govern target engagement. By systematically altering substituents on both the p-tolyl and isoxazole rings, chemists can fine-tune binding affinity and selectivity. For instance, isoxazole-based compounds have been developed as potent modulators of challenging targets like tubulin and the nuclear receptor RORγt. nih.govdundee.ac.uk

In the development of tubulin-targeting agents, novel steroidal A-ring-fused isoxazoles were synthesized and shown to disrupt cytoskeletal integrity. nih.gov The lead compound from this series, 2j , was found to bind to the taxane (B156437) site on tubulin, promoting polymerization and inducing a G2/M cell cycle block. nih.gov Mechanistic studies using MicroScale Thermophoresis (MST) provided a quantitative measure of this interaction, demonstrating a high-affinity binding with a nanomolar dissociation constant (K D ). nih.gov This highlights how isoxazole analogs can be used to probe specific binding pockets and elucidate downstream cellular effects.

Similarly, SAR studies of trisubstituted isoxazoles as allosteric ligands for the retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune diseases, have shown that modifications to the isoxazole core can dramatically improve potency and selectivity. dundee.ac.uk Optimization of an initial lead compound by exploring different substituents at the C-4 position of the isoxazole ring led to analogs with low nanomolar potency. dundee.ac.uk The engagement of these analogs with the RORγt ligand-binding domain was quantified using thermal shift assays, which measure the change in the protein's melting temperature (ΔT m ) upon ligand binding—a direct indicator of target engagement.

Table 2: Target Engagement and Potency of Optimized Isoxazole Analogs

TargetAnalog SeriesKey ModificationMechanistic/Binding AssayResult
TubulinSteroidal A-ring-fused IsoxazolesLead compound 2j identified through synthesis and screeningMicroScale Thermophoresis (MST)Nanomolar KD value, confirming high-affinity binding
RORγtTrisubstituted Isoxazoles (C-4 modified)Optimization of C-4 linker and benzoic acid substituentThermal Shift Assay (ΔTm)ΔTm up to 6.4 °C, indicating strong target engagement
RORγtTrisubstituted Isoxazoles (C-4 modified)Optimization of C-4 linker and benzoic acid substituentTR-FRET Coactivator Assay~10-fold increase in potency (low nM)

This table synthesizes data from studies on different isoxazole-based series to illustrate how analogs are used in mechanistic studies to quantify target binding and functional activity. nih.govdundee.ac.uk

These examples underscore the power of using a core scaffold like this compound to generate advanced molecular probes. Such analogs are not merely drug candidates but are essential research tools that enable a deeper understanding of biological systems, paving the way for the design of next-generation therapeutics with precisely defined mechanisms of action.

Q & A

Q. What are the most effective synthetic routes for (5-(p-Tolyl)isoxazol-3-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via [1,3]-dipolar cycloaddition between nitrile oxides and pyrroline derivatives, as demonstrated in the synthesis of structurally similar bicyclic isoxazole scaffolds . Key parameters include solvent choice, temperature, and stoichiometric ratios. For example, using L-phenylalanine-derived nitrile oxides with N-benzylpyrroline under reflux conditions yields diastereoisomers, with π-interactions favoring specific stereoisomers . Alternative methods, such as Grignard reagent-mediated alkylation (e.g., CH₃MgX reacting with ester precursors), offer pathways to functionalize the isoxazole core . Optimization requires monitoring via HPLC and NMR to assess purity and stereoselectivity.

Q. What standard analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • Melting Point Analysis : Determines purity and consistency (open capillary method, Stuart Scientific apparatus) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as the p-Tolyl group (δ ~7.2 ppm for aromatic protons) and methanamine protons (δ ~3.5 ppm) .
  • HPLC : Validates purity (>95% by area under the curve) and resolves diastereomers .
  • Mass Spectrometry : Confirms molecular weight (e.g., C₁₁H₁₂N₂O; theoretical m/z 188.1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the RB3LYP/6-31++G* level calculates HOMO-LUMO gaps, excitation energies, and solvent effects. For example, studies on analogous compounds show that electron-donating groups (e.g., p-Tolyl) lower the HOMO-LUMO gap, enhancing reactivity . Solvent models (e.g., water) refine predictions by accounting for dielectric effects. Software like Gaussian or ORCA can simulate optimized geometries and frontier molecular orbitals, guiding derivative design for targeted bioactivity .

Q. How does the conformational stability of this compound influence peptide secondary structures?

  • Methodological Answer : NMR studies on bicyclic isoxazole scaffolds reveal that the methanamine group stabilizes parallel β-sheet conformations in peptides. For instance, NOE correlations and temperature-dependent NMR experiments identify restricted rotation around the isoxazole-p-Tolyl bond, promoting turn formation . Incorporating the compound into model peptides (e.g., Ac-Val-Scaffold-Gly-NH₂) and analyzing via circular dichroism (CD) or 2D-NMR (TOCSY, ROESY) can validate its role in stabilizing secondary structures .

Q. How should researchers resolve contradictions in biological activity data for isoxazole derivatives?

  • Methodological Answer : Discrepancies in activity assays (e.g., antimicrobial or enzyme inhibition) require:
  • Species-Specific Screening : Compare results across multiple biological models (e.g., bacterial strains, mammalian cell lines) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., p-Tolyl vs. fluorophenyl) with activity trends .
  • Dose-Response Validation : Replicate assays with varied concentrations to confirm IC₅₀/EC₅₀ values .

Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity?

  • Methodological Answer :
  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the p-Tolyl ring to alter electronic profiles .
  • Scaffold Hybridization : Conjugate with bioactive moieties (e.g., benzo[d]thiazole) via Suzuki-Miyaura coupling or amide bond formation .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.